(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

Description

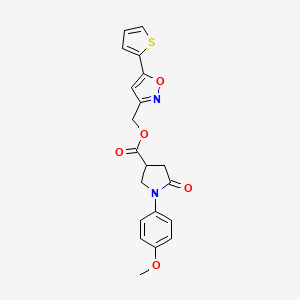

The compound “(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate” is a heterocyclic organic molecule featuring a thiophene-linked isoxazole moiety, a pyrrolidinone ring, and a 4-methoxyphenyl group. The isoxazole and thiophene rings may contribute to π-π stacking interactions, while the pyrrolidinone and ester groups could influence solubility and metabolic stability .

Properties

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5S/c1-25-16-6-4-15(5-7-16)22-11-13(9-19(22)23)20(24)26-12-14-10-17(27-21-14)18-3-2-8-28-18/h2-8,10,13H,9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAAHELJXGHVJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC3=NOC(=C3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its implications for drug development.

Chemical Structure

The structure of the compound is characterized by:

- An isoxazole ring that contributes to its biological activity.

- A thiophene moiety , which is known for enhancing the pharmacological properties of compounds.

- A pyrrolidine carboxylate component that may influence its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound are primarily associated with its anticancer and anti-inflammatory properties. Research has demonstrated that it can inhibit cell proliferation in various cancer cell lines, potentially making it a candidate for therapeutic development.

-

Inhibition of Cancer Cell Proliferation : The compound has shown significant antiproliferative effects against various cancer cell lines, including:

- Human hepatocellular carcinoma (HepG2)

- Non-small cell lung adenocarcinoma (A549)

-

Targeting Specific Pathways : It may interact with key signaling pathways involved in cell growth and survival, such as:

- Apoptotic pathways

- Cell cycle regulation

Efficacy Against Cancer Cell Lines

Several studies have evaluated the efficacy of this compound against different cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 | 15.0 | Significant cytotoxicity observed |

| A549 | 12.5 | Reduced viability by 67% at 100 µM |

These findings suggest that the compound is effective in reducing cell viability, indicating its potential as an anticancer agent.

Case Studies

- Study on HepG2 Cells : In a study evaluating the cytotoxic effects of the compound on HepG2 cells, it was found to induce apoptosis significantly, with activation of caspase pathways leading to programmed cell death .

- A549 Cell Study : Another study reported that treatment with the compound resulted in a significant decrease in cell viability in A549 cells, comparable to standard chemotherapeutic agents like cisplatin .

Potential Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

- Cancer Therapy : Its ability to inhibit cancer cell proliferation positions it as a potential candidate for drug development aimed at treating various cancers.

- Anti-inflammatory Applications : Preliminary data suggest potential anti-inflammatory properties, warranting further investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

A key analogue, 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (), shares functional groups such as aromatic rings (phenyl, nitrophenyl) and carbonyl moieties but differs in substituents (e.g., nitrile, nitro, and thiocarbonyl groups). Below is a comparative analysis:

Key Observations :

- The target compound’s 4-methoxyphenyl group may enhance lipophilicity compared to the nitro-substituted analogue, which could influence bioavailability.

- The absence of electron-withdrawing groups (e.g., NO₂, CN) in the target compound suggests differences in electronic properties and reactivity.

Crystallographic and Hydrogen-Bonding Analysis

Crystallographic tools like SHELXL () and WinGX () are critical for validating the target compound’s structure. Comparative studies of hydrogen-bonding patterns (e.g., using graph set analysis ; ) with analogues could reveal differences in crystal packing and stability. For example, the methoxy group in the target compound may form weaker C–H···O interactions compared to the nitro group’s stronger electrostatic interactions in the analogue .

Preparation Methods

1,3-Dipolar Cycloaddition Method

The most efficient approach for constructing the 5-(thiophen-2-yl)isoxazole component utilizes 1,3-dipolar cycloaddition chemistry. This well-established method forms the five-membered isoxazole ring through the reaction of nitrile oxides with alkynes or alkenes. For the target compound, this involves the generation of a thiophene-derived nitrile oxide and its subsequent cycloaddition with an appropriate alkyne.

The synthesis pathway typically proceeds as follows:

- Preparation of thiophene-2-carbaldehyde oxime from thiophene-2-carbaldehyde and hydroxylamine hydrochloride

- Conversion of the oxime to the corresponding nitrile oxide

- 1,3-dipolar cycloaddition with a suitable alkyne (typically containing a protected hydroxymethyl functionality)

- Deprotection to reveal the hydroxymethyl group if necessary

Several variations of this methodology have been reported, including copper(I)-catalyzed procedures for rapid synthesis of 3,5-disubstituted isoxazoles by reacting in situ generated nitrile oxides with terminal acetylenes. Alternative approaches employ environmentally benign conditions, such as the use of deep eutectic solvents as an eco-friendly alternative to hazardous organic solvents.

Table 1: Reaction Conditions for 1,3-Dipolar Cycloaddition in Isoxazole Formation

Synthesis from Functionalized Halogenoximes

A comprehensive study reported in the literature describes the synthesis of 5-fluoroalkyl-substituted isoxazoles starting from functionalized halogenoximes. This methodology can be adapted for preparing 5-(thiophen-2-yl)isoxazole derivatives by employing appropriate thiophene-containing precursors. The approach provides regioselective synthesis of the desired isoxazole ring system.

For the preparation of 5-(thiophen-2-yl)isoxazole derivatives specifically, reaction of chloroxime with 2-bromo-3,3,3-trifluoroprop-1-ene in the presence of NaHCO₃ in ethyl acetate has been reported. While this specific example involves a trifluoromethyl group, the methodology can be modified by using appropriate thiophene-containing halogenoximes to achieve the desired 5-(thiophen-2-yl)isoxazole structure.

Hydroxymethyl Functionalization

To obtain the required 5-(thiophen-2-yl)isoxazole-3-methanol component, an additional step may be necessary depending on the initial isoxazole synthesized. If methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate is the initial product (as is commercially available), the ester can be reduced to the corresponding alcohol using suitable reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H).

The reduction is typically performed in anhydrous conditions:

- Dissolving the ester in an appropriate anhydrous solvent (typically tetrahydrofuran or diethyl ether)

- Cooling the solution to 0°C or lower

- Adding the reducing agent dropwise

- Allowing the reaction to warm to room temperature with appropriate monitoring

- Careful quenching of excess reducing agent

- Work-up and purification

Synthesis of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Preparation from Itaconic Acid and 4-Methoxyphenylamine

The 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid component can be prepared through the reaction of 4-methoxyphenylamine with itaconic acid. Based on established procedures for similar compounds, the synthesis typically follows this general protocol:

- Prepare a mixture of itaconic acid (or its cyclic anhydride) and 4-methoxyphenylamine in an appropriate solvent (typically dry dimethylformamide)

- Heat the mixture at 110-125°C for the required period (typically 5 hours)

- After completion, concentrate the mixture under reduced pressure

- Dissolve the residue in dichloromethane and extract with saturated aqueous sodium bicarbonate

- Acidify the aqueous layer with concentrated hydrochloric acid to pH ~2

- Collect the crystalline precipitate that forms upon cooling, and dry

The reaction proceeds through nucleophilic addition of the amine to the unsaturated carboxylic acid followed by intramolecular cyclization to form the pyrrolidine ring. The product typically forms as a mixture of cis and trans isomers.

Table 2: Reaction Parameters for 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Synthesis

| Parameter | Value/Condition | Notes |

|---|---|---|

| Reactants | Itaconic acid/anhydride + 4-methoxyphenylamine | 1:1 molar ratio |

| Solvent | Dry DMF (0.5 mL per mmol) | Moisture-sensitive reaction |

| Temperature | 110-125°C | Higher temperature for aryl amines |

| Reaction time | 5 hours | For N-arylimines |

| Work-up | Extraction with NaHCO₃, acidification | pH control critical |

| Purification | Crystallization | From appropriate solvent |

Isomer Separation and Characterization

The synthesis typically yields a mixture of cis and trans isomers of 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. These isomers can be separated using HPLC techniques as described in the literature. The separated isomers display distinct spectroscopic characteristics:

For the cis isomer:

- Melting point: 173-174°C

- ¹H NMR (400 MHz, DMSO-d₆): δ 12.22 (broad singlet, 1H, COOH), 7.14 (doublet, J = 8.7 Hz, 1H, aromatic), 6.87 (doublet, J = 8.7 Hz, 1H, aromatic), 4.97 (doublet, J = 9.1 Hz, 1H), characteristic signals for the pyrrolidine ring protons, and 3.73 (singlet, 3H, OCH₃)

The trans isomer shows differences in chemical shifts and coupling constants, reflecting the different spatial arrangement of substituents on the pyrrolidine ring.

Alternative Synthetic Approaches

Alternative methods for synthesizing the pyrrolidine component include:

- Microwave-assisted synthesis - accelerating the reaction between 4-methoxyphenylamine and itaconic acid

- Multi-component reactions - potentially involving 4-methoxyphenylamine, formaldehyde, and appropriate carboxylic acid derivatives

- Ring-closing metathesis of suitably functionalized precursors

These alternative approaches may offer advantages in terms of reaction time, yield, or selectivity, but require further investigation for the specific target compound.

Esterification Strategies

Direct Carbodiimide-Mediated Coupling

The coupling of 5-(thiophen-2-yl)isoxazole-3-methanol and 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid to form the target ester can be achieved using carbodiimide-mediated coupling:

- Dissolve 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in anhydrous dichloromethane

- Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- Add 4-dimethylaminopyridine (DMAP) as a catalyst

- Add 5-(thiophen-2-yl)isoxazole-3-methanol

- Stir at room temperature for 12-24 hours

- Filter off the formed dicyclohexylurea (if DCC is used)

- Work-up and purify by column chromatography or recrystallization

This method offers mild conditions suitable for the preservation of the sensitive functional groups present in both components.

Acid Chloride Method

An alternative approach involves conversion of the carboxylic acid to the corresponding acid chloride followed by reaction with the alcohol:

- Treat 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with thionyl chloride in toluene

- Add 3-5 drops of dimethylformamide as a catalyst

- Reflux for approximately 4 hours

- Remove the solvent under vacuum

- Dissolve the resulting acid chloride in dichloromethane

- Add 5-(thiophen-2-yl)isoxazole-3-methanol and a suitable base (triethylamine)

- Stir at room temperature for several hours

- Work-up and purify

This method, as described for similar compounds, often provides higher yields but requires handling of moisture-sensitive acid chloride intermediates.

Table 3: Comparison of Esterification Methods

| Method | Advantages | Limitations | Typical Yield | Reagents |

|---|---|---|---|---|

| Carbodiimide Coupling | Mild conditions, One-pot | Cost of reagents, Purification challenges | 60-80% | DCC/EDC, DMAP |

| Acid Chloride | Higher yields, Established procedure | Moisture-sensitive, Harsh conditions | 70-90% | Thionyl chloride, DMF (cat.) |

| Mixed Anhydride | Good yields, Mild conditions | Additional steps | 65-85% | Isobutyl chloroformate, Base |

| Mitsunobu | Inverts stereochemistry if present | Toxic reagents | 60-80% | DEAD/DIAD, PPh₃ |

Alternative Coupling Methods

Several other methodologies can be considered for the esterification step:

- Mixed anhydride method - using isobutyl chloroformate and a tertiary amine

- Yamaguchi esterification - employing 2,4,6-trichlorobenzoyl chloride

- Mitsunobu reaction - using triphenylphosphine and diethyl azodicarboxylate (DEAD)

- Enzymatic esterification - employing lipases under mild conditions

The selection of the most appropriate method would depend on considerations such as scale, available equipment, desired stereochemical outcome, and environmental concerns.

Purification and Characterization

Purification Techniques

Purification of the final (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate product can be achieved through:

- Column chromatography on silica gel using appropriate solvent systems

- Recrystallization from suitable solvents or solvent mixtures

- Preparative HPLC for smaller quantities requiring high purity

- Trituration with appropriate solvents to remove impurities

The selection of purification method depends on the scale of synthesis, nature of impurities, and required purity level.

Structural Characterization

Comprehensive characterization of the purified product should include:

NMR spectroscopy (¹H and ¹³C) to confirm structural features:

- Aromatic signals from thiophene and 4-methoxyphenyl groups

- Characteristic isoxazole ring proton (typically around 6.5-7.0 ppm)

- Methylene protons adjacent to the ester linkage

- Pyrrolidine ring protons

- Methoxy singlet (approximately 3.7-3.8 ppm)

Mass spectrometry to confirm molecular weight and fragmentation pattern

Infrared spectroscopy to identify functional groups:

- Ester carbonyl stretching (approximately 1730-1750 cm⁻¹)

- Lactam carbonyl stretching (approximately 1670-1690 cm⁻¹)

- C=N stretching from the isoxazole ring

- C-O stretching bands

Elemental analysis to confirm elemental composition

X-ray crystallography if suitable crystals can be obtained

Purity Assessment

The purity of the synthesized compound can be evaluated using:

- High-performance liquid chromatography (HPLC) with appropriate detection methods

- Thin-layer chromatography (TLC) using multiple solvent systems

- Melting point determination (sharp melting point indicating high purity)

- Elemental analysis (values within acceptable limits of theoretical percentages)

Optimized Synthetic Routes and Scale-up Considerations

Process Optimization

For laboratory-scale synthesis optimization, several factors should be considered:

- Solvent selection - balancing solubility, reactivity, and environmental considerations

- Temperature control - particularly for the exothermic cycloaddition and esterification reactions

- Reaction time optimization - monitoring by TLC or HPLC to determine optimal completion points

- Catalyst loading - minimizing while maintaining acceptable reaction rates and yields

- Order of addition - particularly important for the esterification step

Scale-up Challenges

When scaling up the synthesis from laboratory to larger scales, several challenges must be addressed:

Heat transfer and mixing efficiency

- Larger reaction volumes have less favorable surface-to-volume ratios

- Temperature control becomes more critical

- Efficient mixing requires specialized equipment

Exothermic reactions

- The 1,3-dipolar cycloaddition and certain esterification methods can generate significant heat

- Controlled addition and cooling strategies are essential

Purification strategy

- Column chromatography becomes impractical at larger scales

- Development of crystallization protocols or other scalable purification methods

Safety considerations

- Proper handling of reactive reagents (thionyl chloride, reducing agents)

- Controlled addition of reagents to manage exotherms

- Appropriate containment and ventilation

Continuous Flow Processing

For industrial-scale production, continuous flow chemistry offers several advantages:

- Improved heat transfer due to high surface-to-volume ratio

- Better control of reaction parameters

- Safer handling of hazardous intermediates

- Potential for automated operation and quality control

- Reduced waste generation through optimized processes

The modular nature of flow chemistry would be particularly suitable for the convergent synthetic approach outlined for this compound.

Q & A

Basic: How can the synthesis of this compound be optimized for higher yields?

Methodological Answer:

Synthetic optimization requires systematic variation of reaction parameters. For example, refluxing in acetic acid with sodium acetate (1.0–2.0 equiv) under controlled temperature (80–100°C) for 3–5 hours can enhance cyclization efficiency, as demonstrated in analogous thiazolidinone and isoxazole syntheses . Multi-step protocols, such as the Biginelli reaction (condensation of aldehydes, β-ketoesters, and thioureas), may improve intermediate purity before final coupling steps . Parallel monitoring via TLC or HPLC (as in ) helps identify optimal reaction termination points to minimize byproducts .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR resolves structural features like the thiophene-isoxazole linkage and pyrrolidone ring conformation. For example, coupling constants (J-values) can confirm stereochemistry at chiral centers .

- HPLC-MS : Quantifies purity and identifies trace impurities, especially after recrystallization (e.g., acetic acid as a solvent for purification, as in ) .

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable, as shown in structurally related pyrrolidine derivatives .

Basic: How does solvent choice affect the compound’s stability during storage?

Methodological Answer:

Stability studies should assess degradation under varying conditions (e.g., light, humidity). Polar aprotic solvents (e.g., DMSO) may stabilize the ester and lactam groups by reducing hydrolysis, while acidic/basic conditions should be avoided due to susceptibility of the oxopyrrolidine ring to ring-opening reactions . Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis is recommended .

Advanced: What mechanistic insights exist for the cyclization steps in its synthesis?

Methodological Answer:

Cyclization likely proceeds via nucleophilic attack of the isoxazole nitrogen on a carbonyl-activated intermediate, followed by dehydration. Computational studies (DFT) on analogous systems suggest that electron-withdrawing groups on the aryl moiety (e.g., 4-methoxyphenyl) lower the activation energy by stabilizing transition states . Kinetic studies under varying temperatures and catalysts (e.g., p-TsOH vs. AcOH) can elucidate rate-determining steps .

Advanced: How can computational modeling predict its bioactivity?

Methodological Answer:

- Molecular Docking : Target proteins (e.g., cyclooxygenase-2 or kinases) can be modeled using the compound’s 3D structure (derived from crystallography or DFT optimization) to predict binding affinities .

- QSAR Studies : Correlate substituent effects (e.g., methoxy vs. chloro groups on the phenyl ring) with activity trends observed in structurally related pyrrolidine derivatives .

- ADMET Prediction : Tools like SwissADME assess bioavailability, leveraging logP values and hydrogen-bonding capacity of the isoxazole and carboxylate groups .

Advanced: How to address solubility challenges in in vitro assays?

Methodological Answer:

- Co-solvent Systems : Use DMSO-water gradients (≤10% DMSO) to maintain solubility without denaturing proteins .

- Prodrug Design : Ester hydrolysis to the carboxylic acid (e.g., under physiological pH) improves aqueous solubility, as shown in similar 5-oxopyrrolidine derivatives .

- Nanoparticle Encapsulation : Polymeric carriers (e.g., PLGA) enhance dispersion, as demonstrated for hydrophobic isoxazole-containing compounds .

Advanced: What strategies validate contradictory bioactivity data across studies?

Methodological Answer:

- Dose-Response Repetition : Replicate assays under standardized conditions (e.g., cell line, passage number, serum-free media) to rule out variability .

- Off-Target Profiling : Use kinase/GPCR panels to identify non-specific interactions that may explain discrepancies .

- Metabolite Analysis : LC-MS/MS identifies active/degradation products that might contribute to observed effects .

Advanced: How to design in vivo studies for pharmacokinetic profiling?

Methodological Answer:

- Radiolabeling : Incorporate 14C at the methylene bridge of the pyrrolidine ring to track absorption/distribution .

- Microsampling LC-MS : Serial blood/tissue samples (e.g., at 0.5, 2, 6, 24 h post-dose) quantify half-life and clearance rates .

- Bile Duct Cannulation : Assess enterohepatic recirculation of the carboxylate metabolite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.